Bisoprolol fumarate

Description

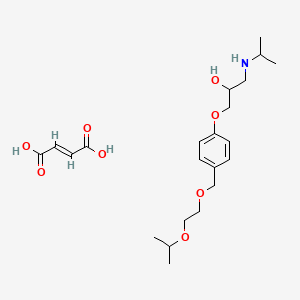

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPZLFIUFMNCLY-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104344-23-2, 66722-45-0, 105878-43-1 | |

| Record name | Bisoprolol fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104344-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoprolol monofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105878431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoprolol fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOPROLOL MONOFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U057CX04H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Classification and Research Significance of Beta Adrenergic Receptor Antagonists

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that function by competitively inhibiting the effects of catecholamines, such as epinephrine (B1671497) and norepinephrine, at beta-adrenergic receptor sites. nih.gov These receptors are integral to the sympathetic nervous system, which regulates a multitude of physiological processes. revespcardiol.org

Beta-blockers are broadly categorized into non-selective and selective agents. Non-selective beta-blockers antagonize both β1 and β2 receptors, while selective beta-blockers, particularly cardioselective ones, primarily target β1 receptors located in the heart muscle. nih.govjove.com This selectivity is a crucial aspect of their research significance, as it allows for more targeted therapeutic effects. The development of beta-blockers has been categorized into three generations: the first generation consists of non-selective agents like propranolol, the second generation includes cardioselective agents such as atenolol (B1665814) and metoprolol (B1676517), and the third generation encompasses drugs with additional vasodilatory properties. jove.com

The research significance of beta-adrenergic receptor antagonists is vast, with applications in studying hypertension, angina pectoris, cardiac arrhythmias, and heart failure. nih.govnih.gov They are invaluable tools in cardiovascular research for understanding the physiological and pathophysiological roles of the sympathetic nervous system. revespcardiol.org

Overview of Bisoprolol Fumarate As a Selective β1 Adrenoceptor Antagonist in Research

Bisoprolol (B1195378) fumarate (B1241708) is a second-generation, highly selective β1-adrenoceptor antagonist. nih.govhres.camedchemexpress.com It exhibits a high affinity for β1-receptors, which are predominantly located in cardiac tissue, and has significantly lower affinity for β2-receptors found in bronchial and vascular smooth muscle. hres.cawikipedia.org This cardioselectivity is a key feature that has been a focal point of research, as it minimizes the potential for side effects associated with β2-receptor blockade. patsnap.com

In a research context, bisoprolol fumarate is utilized to investigate the specific roles of β1-adrenergic receptor blockade. Its mechanism of action involves competitively inhibiting the binding of catecholamines to β1-receptors, leading to a reduction in heart rate (negative chronotropic effect) and a decrease in the force of myocardial contraction (negative inotropic effect). patsnap.comnih.gov This, in turn, reduces myocardial oxygen demand. nih.gov Furthermore, by blocking β1-receptors in the juxtaglomerular cells of the kidneys, bisoprolol reduces renin secretion, thereby inhibiting the renin-angiotensin-aldosterone system. patsnap.comnih.gov

Research studies have employed bisoprolol to explore its effects on various physiological and pathological processes. For instance, studies have shown that bisoprolol can protect myocardial cells from ischemia/reperfusion injury and reduce oxidative stress. medchemexpress.com It has also been investigated for its effects on cardiac remodeling and its potential to improve left ventricular function. researchgate.net

Table 1: Investigated Properties of this compound in Research

| Research Area | Investigated Effect of this compound |

| Cardiomyocyte Protection | Protection against ischemia/reperfusion injury, reduction of hypoxia/reoxygenation-induced ROS production and apoptosis. medchemexpress.com |

| Cardiac Function | Reduction in resting and exercise heart rate, decrease in cardiac output. hres.ca |

| Renin-Angiotensin System | Inhibition of renin release from the kidneys. hres.ca |

| Electrophysiology | Significant decrease in heart rate, increase in sinus node recovery time, and prolongation of AV node refractory periods. hres.ca |

Historical Development of Research on Bisoprolol Fumarate

Established Synthetic Pathways for Bisoprolol Fumarate (B1241708)

The synthesis of bisoprolol fumarate can be achieved through various established pathways, often involving the preparation of key intermediates. google.comqingmupharm.com The final step typically involves the reaction of bisoprolol base with fumaric acid to form the fumarate salt. chemicalbook.comgoogle.com

Precursor Synthesis and Reaction Mechanisms

A common route to bisoprolol involves the synthesis of the intermediate 4-[(2-isopropoxyethoxy)methyl]phenol. google.comgoogleapis.com One method involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxy ethanol. google.comgoogleapis.com This reaction can be catalyzed by agents such as Amberlyst 15 or activated silica (B1680970). google.comgoogleapis.com The resulting intermediate is then typically reacted with epichlorohydrin (B41342) to form an epoxide, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane. chemicalbook.comgoogle.com The final step to obtain the bisoprolol base is the reaction of this epoxide with isopropylamine (B41738). google.commdpi.com

Another synthetic approach involves novel intermediates such as oxazolidinone sulphonate and oxazolidinone benzaldehyde. google.com In this pathway, oxazolidinone sulphonate is reacted with 4-hydroxybenzylaldehyde to produce oxazolidinone benzaldehyde. This is then converted to oxazolidone benzylalcohol, which subsequently reacts with isopropyl oxitol to yield the bisoprolol base. google.com

The synthesis of the bisoprolol base is followed by salt formation with fumaric acid, commonly in a solvent like acetone (B3395972) or ethyl acetate, to yield this compound. chemicalbook.comgoogle.com

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the synthesis of the key intermediate, 4-[(2-isopropoxyethoxy)methyl]phenol, mathematical modeling has been employed to determine the optimal molar ratio of reactants, reaction time, and temperature. researchgate.net Using activated silica as a catalyst has been shown to be an improved process. googleapis.com

In the final salt formation step, the reaction of bisoprolol base with fumaric acid is often carried out in a hot solution of acetone or ethyl acetate. google.com The mixture is typically refluxed and then cooled to induce crystallization of the product. chemicalbook.comgoogle.com

Chiral Properties and Enantiomeric Purity Research

Bisoprolol possesses a single chiral center, resulting in two enantiomers: (R)- and (S)-bisoprolol. dissertationtopic.nethmdb.ca The pharmacological activity resides primarily in the (S)-enantiomer, which is reported to be 80 to 100 times more potent as a β-blocker than the (R)-enantiomer. dissertationtopic.netnih.gov

Characterization of the Chiral Center and Enantiomers

The two enantiomers of bisoprolol, (R)-(+)-bisoprolol and (S)-(-)-bisoprolol, exhibit different biological activities. nih.govnih.gov The (S)-enantiomer is the active form responsible for the therapeutic effects. hmdb.caresearchgate.net The absolute configuration of the enantiopure drug has been confirmed by specific rotation values. mdpi.comdntb.gov.ua High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as a Chirobiotic V column, is a common method for separating and quantifying the enantiomers. nih.govresearchgate.net

Enantioselective Synthesis Methodologies (e.g., Chemoenzymatic Approaches)

Enantioselective synthesis aims to produce the desired (S)-enantiomer of bisoprolol in high purity. Chemoenzymatic methods have proven effective in achieving this. mdpi.comdntb.gov.uachemrxiv.org One such approach involves the kinetic resolution of a racemic chlorohydrin, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, using lipase (B570770) B from Candida antarctica (CALB). mdpi.comresearchgate.netdntb.gov.ua This enzyme selectively catalyzes the transesterification of the (R)-enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin in high enantiomeric purity. mdpi.comresearchgate.net This chiral building block is then reacted with isopropylamine to yield (S)-bisoprolol. mdpi.comdntb.gov.ua The final step is the reaction with fumaric acid to produce (S)-bisoprolol fumarate with a high enantiomeric excess. mdpi.comresearchgate.netdntb.gov.ua This chemoenzymatic synthesis has been reported to yield (S)-bisoprolol hemifumarate in 96% enantiomeric excess with a 19% total yield over six steps. mdpi.comresearchgate.netntnu.nontnu.no

Synthesis and Characterization of this compound Related Compounds and Intermediates

The synthesis and characterization of impurities and related compounds of bisoprolol are crucial for ensuring the quality and safety of the final drug product. ijper.orgijper.org These compounds can arise during the synthesis or degradation of bisoprolol.

Several impurities of bisoprolol have been synthesized and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. ijper.orgijper.org These include compounds formed through ring-opening reactions, esterification, and dimerization. ijper.orgijper.org For instance, the synthesis of five key impurities has been reported: 1-(isopropyl amino)-3-(4-methylphenoxy) propan-2-ol, 2-isopropoxyethyl 4-(2-hydroxy-2-(isopropylamino)ethoxy) benzoate, 4-[(2-Isopropoxyethoxy)methyl]phenol, 3-[4-((2-Isopropoxyethoxy) methyl) phenoxy]-1, 2-propanediol, and 3, 3'-(isopropylazanediyl) bis (1-(4-((2-isopropoxyethoxy) methyl) phenoxy) propan-2-ol). ijper.orgijper.org

The synthesis of N-acetyl bisoprolol and N-formyl bisoprolol derivatives has also been explored. royalsocietypublishing.org These were synthesized through acetylation and formylation reactions with yields of 32.40% and 20.20%, respectively. royalsocietypublishing.org

Key intermediates in the synthesis of bisoprolol, such as oxazolidinone sulphonate and oxazolidinone benzaldehyde, have been identified as novel compounds. google.com The characterization of these intermediates is essential for process control and optimization. google.com

β1-Adrenergic Receptor Binding Kinetics and Selectivity Profiling

This compound is a synthetic β1-selective adrenoceptor blocking agent. labriva.comhres.ca It is a cardioselective beta-1 adrenergic blocker, meaning it primarily targets beta-1 receptors in the heart with minimal impact on beta-2 receptors in the lungs and blood vessels. qingmupharm.com This selectivity is a key feature of its pharmacological profile. The S(-) enantiomer of bisoprolol is responsible for the majority of its beta-blocking activity. drugs.com

Receptor Affinity and Ligand-Receptor Interactions

Bisoprolol demonstrates high affinity for β1-adrenergic receptors. tocris.com Studies have reported a dissociation constant (Kd) of 2-3 nM for the β1 receptor. tocris.com The affinity of bisoprolol for β1-receptors is significantly higher than for β2-receptors, with a β1/β2 selectivity ratio of approximately 100-fold. tocris.com In radioligand binding assays using cloned human β1- and β2-adrenergic receptors, bisoprolol showed a Ki of 25 nM for the β1-AR and 480 nM for the β2-AR. caymanchem.com The interaction of bisoprolol with the β1-adrenergic receptor is a competitive antagonism, where it vies with catecholamines like epinephrine (B1671497) for the same binding sites. qingmupharm.com The binding of bisoprolol to these receptors is influenced by the hydrophobic properties of the molecule, which directly affect its kinetic association rate and affinity for the β1-adrenoceptor. nih.govresearchgate.net The conformational changes of the bisoprolol molecule are crucial for its interaction with the receptor and its mechanism of action. ubbcluj.ro

Kinetic Selectivity and Dissociation Rates from β1-Adrenoceptors

The kinetic selectivity of bisoprolol for the β1-adrenoceptor is a defining characteristic. nih.govresearchgate.net It exhibits a slower rate of association with the β1-adrenoceptor compared to some other β-blockers like metoprolol (B1676517) and atenolol (B1665814). tandfonline.com However, a key distinguishing feature is its significantly slower dissociation rate from the β1-adrenoceptor. nih.govresearchgate.nettandfonline.com This slow dissociation contributes to a longer average time of occupation of the β1-adrenoceptor. tandfonline.com In one study, bisoprolol was found to dissociate 50 times slower from the β1-adrenoceptor, which partly explains its higher measured affinity for this receptor subtype. nih.govresearchgate.net This kinetic profile, particularly the slow off-rate, is a major determinant of its β1-adrenoceptor selectivity. nih.govresearchgate.net

Comparative Receptor Binding Studies with Other β-Blockers

Comparative studies have consistently highlighted the high β1-selectivity of bisoprolol. In experiments using cloned human β-adrenoceptors, bisoprolol was found to be 14-fold selective for β1-adrenoceptors, a higher selectivity than atenolol (4.7-fold), acebutolol (B1665407) (2.4-fold), and metoprolol (2.3-fold). tandfonline.com Another study reported that bisoprolol has a higher degree of β1-selectivity compared to atenolol, metoprolol, and betaxolol. researchgate.netwikipedia.org While nebivolol (B1214574) has been shown to be approximately 3.5 times more β1-adrenoceptor-selective than bisoprolol in the human myocardium, bisoprolol still stands out among many commonly used β-blockers for its high selectivity. researchgate.net The rate of association and dissociation of bisoprolol at β1 and β2-adrenoceptors differs from other β-blockers like carvedilol, metoprolol, and atenolol, underpinning the clinical differences in their receptor selectivity. tandfonline.comscispace.com

Interactive Data Table: Comparative β-Blocker Selectivity

| β-Blocker | β1-Selectivity Fold | Reference |

| Bisoprolol | 14 | tandfonline.com |

| Atenolol | 4.7 | tandfonline.com |

| Acebutolol | 2.4 | tandfonline.com |

| Metoprolol | 2.3 | tandfonline.com |

| Nebivolol | ~3.5x more than Bisoprolol | researchgate.net |

Intracellular Signaling Pathway Modulation by this compound

Bisoprolol's mechanism of action is rooted in its ability to modulate intracellular signaling pathways initiated by the activation of β1-adrenergic receptors. qingmupharm.com These receptors are a class of G protein-coupled receptors (GPCRs) that play a vital role in cardiovascular function. nih.gov

G Protein-Coupled Receptor (GPCR) Mechanisms and Downstream Signaling Cascades

β1-adrenergic receptors are coupled to the stimulatory G protein (Gs). qingmupharm.comnih.gov When an agonist like epinephrine binds to the receptor, it activates the Gs protein. qingmupharm.com This activation initiates a downstream signaling cascade. qingmupharm.com Bisoprolol, as a competitive antagonist, blocks this initial step. qingmupharm.com By binding to the β1-receptor, it prevents the conformational change required for G protein activation. qingmupharm.com This blockade of GPCR signaling is the primary mechanism by which bisoprolol exerts its effects. qingmupharm.com The dysregulation of GPCR signaling is a known factor in many cardiovascular diseases, making these receptors a key therapeutic target. nih.gov

Adenylate Cyclase and Cyclic AMP (cAMP) Inhibition Dynamics

The activation of the Gs protein by an agonist normally leads to the stimulation of the enzyme adenylate cyclase. qingmupharm.comwikipedia.org Adenylate cyclase then converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger molecule. qingmupharm.comwikipedia.org cAMP, in turn, activates protein kinase A (PKA), which leads to a cascade of events within cardiac cells, including increased heart rate and contractility. qingmupharm.comgenome.jp

Bisoprolol's antagonism of the β1-receptor prevents the G protein-mediated activation of adenylate cyclase. qingmupharm.com This leads to an inhibition of cAMP production. qingmupharm.comnih.gov By reducing intracellular cAMP levels, bisoprolol effectively dampens the downstream signaling cascade, resulting in a decrease in the adrenergic stimulation of the heart. qingmupharm.comwikipedia.org While bisoprolol primarily acts as an antagonist to inhibit cAMP production in the context of β1-adrenergic stimulation, some studies have noted that at high concentrations, it can paradoxically increase intracellular cAMP levels in other cell types, such as pancreatic β-cells, through a different mechanism. nih.gov However, its primary therapeutic effect in the cardiovascular system is due to the inhibition of the adenylate cyclase/cAMP pathway. qingmupharm.comnih.gov

Interactive Data Table: Key Molecules in Bisoprolol's Signaling Pathway

| Molecule | Role | Effect of Bisoprolol | Reference |

| β1-Adrenergic Receptor | GPCR that initiates signaling | Blocked by Bisoprolol | qingmupharm.com |

| Gs Protein | Couples receptor to adenylate cyclase | Activation is prevented | qingmupharm.com |

| Adenylate Cyclase | Enzyme that produces cAMP | Activity is inhibited | qingmupharm.com |

| Cyclic AMP (cAMP) | Second messenger | Production is reduced | qingmupharm.comnih.gov |

| Protein Kinase A (PKA) | Activated by cAMP | Activation is reduced | qingmupharm.com |

Regulation of Intracellular Calcium Flux

This compound, as a selective β1-adrenergic receptor antagonist, indirectly modulates intracellular calcium (Ca2+) flux in cardiomyocytes. The primary mechanism does not involve direct interaction with calcium channels, but rather the attenuation of the signaling cascade initiated by catecholamine binding to β1-adrenergic receptors. wikipedia.org

Under normal physiological conditions, the stimulation of β1-adrenoceptors by neurotransmitters like adrenaline and noradrenaline activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). wikipedia.org This increase in cAMP activates protein kinase A (PKA), which phosphorylates several key proteins involved in calcium handling. A critical target of PKA is the L-type calcium channel in the plasma membrane. Phosphorylation of these channels increases their opening probability, leading to an enhanced influx of Ca2+ into the cardiomyocyte during the plateau phase of the action potential. This influx, known as the trigger Ca2+, subsequently activates ryanodine (B192298) receptors on the sarcoplasmic reticulum, causing a larger release of stored Ca2+ (calcium-induced calcium release) and initiating muscle contraction.

By competitively blocking β1-adrenoceptors, bisoprolol prevents this signaling cascade. wikipedia.org This blockade leads to a reduction in cAMP production and consequently, decreased PKA activity. As a result, the phosphorylation of L-type calcium channels is diminished, leading to a reduced influx of extracellular Ca2+. This dampening of the initial trigger calcium leads to a smaller release of calcium from the sarcoplasmic reticulum, resulting in a negative inotropic (reduced contractility) and negative chronotropic (reduced heart rate) effect. patsnap.comnih.gov This reduction in intracellular calcium cycling and myocardial contraction decreases the heart's workload and oxygen consumption. nih.gov

Renin-Angiotensin-Aldosterone System (RAAS) Mechanistic Antagonism

This compound exerts a significant antagonistic effect on the Renin-Angiotensin-Aldosterone System (RAAS) through its selective blockade of β1-adrenergic receptors located in the juxtaglomerular cells of the kidneys. wikipedia.orgnih.gov The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

The process begins with the release of renin from the juxtaglomerular apparatus. This release is partly regulated by sympathetic nervous system activity via β1-adrenoceptors. nih.gov Renin then cleaves angiotensinogen, produced in the liver, to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), primarily found in the lungs. Angiotensin II causes systemic vasoconstriction, promotes the release of aldosterone (B195564) from the adrenal cortex (which leads to sodium and water retention), and stimulates the release of antidiuretic hormone, all of which contribute to an increase in blood pressure.

By blocking the β1-receptors on the juxtaglomerular cells, bisoprolol inhibits renin secretion. wikipedia.orgpatsnap.com This inhibition is a key mechanism of its antihypertensive effect, as it downregulates the entire RAAS cascade. The reduction in renin leads to decreased production of angiotensin II and aldosterone. patsnap.com This results in vasodilation and a reduction in sodium and water retention, contributing to the lowering of blood pressure. patsnap.com Studies have shown that bisoprolol can reduce plasma renin activity by approximately 65%. wikipedia.org

Influence on Renin Secretion Pathways

The secretion of renin from the granular cells of the juxtaglomerular apparatus is controlled by four primary pathways: the macula densa pathway, the intra-renal baroreceptor pathway, the sympathetic nerve pathway (via β1-receptors), and various humoral factors. This compound's primary influence is on the sympathetic nerve pathway.

The granular cells are innervated by sympathetic nerve terminals that release noradrenaline. This noradrenaline binds to β1-adrenergic receptors on the cell surface, initiating an intracellular signaling cascade that increases cAMP levels and ultimately stimulates renin exocytosis. nih.gov Bisoprolol, by competitively blocking these β1-receptors, directly interrupts this stimulatory pathway. nih.gov This leads to a significant reduction in sympathetically-mediated renin release.

A clinical study investigating the effects of low-dose bisoprolol on hypertensive patients demonstrated a significant reduction in the plasma levels of key components of the RAAS after 24 weeks of treatment. The findings highlight the inhibitory effect of bisoprolol on the system.

| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | P-value |

|---|---|---|---|

| Renin (Ren) | 0.55 ± 0.21 | 0.41 ± 0.19 | p < 0.01 |

| Angiotensin II (Ang II) | 55.9 ± 22.6 | 47.3 ± 23.6 | p < 0.01 |

| Aldosterone (Ald) | 150.4 ± 37.7 | 130.2 ± 29.8 | p < 0.05 |

The data indicates that bisoprolol significantly lowers the circulating levels of renin, angiotensin II, and aldosterone, providing clinical evidence for its mechanistic antagonism of the RAAS. uwi.edu

Preclinical In Vitro and Ex Vivo Mechanistic Studies on Cardiac and Renal Tissues

Preclinical research has provided further insights into the cellular and tissue-level mechanisms of bisoprolol.

In Vitro Metabolism Studies: In vitro studies using human liver microsomes have been crucial in elucidating the metabolic pathways of bisoprolol. These studies show that bisoprolol is primarily metabolized via the cytochrome P450 3A4 (CYP3A4) enzyme, accounting for approximately 95% of its biotransformation, with the CYP2D6 enzyme playing only a minor role. medsinfo.com.auhres.ca All resulting metabolites are polar and pharmacologically inactive, and are subsequently eliminated by the kidneys. medsinfo.com.au

Ex Vivo Biodistribution and Selectivity: An ex vivo study utilizing a radiolabeled version of bisoprolol ([¹⁸F]bisoprolol) with positron emission tomography (PET) in rats was conducted to understand its in vivo distribution and selectivity. The results showed a significant uptake and retention of [¹⁸F]bisoprolol in the heart, which is rich in β1-adrenoceptors, compared to other organs. A competitive blocking assay with unlabeled bisoprolol demonstrated a rapid loss of the radiotracer from β1-AR-rich organs like the heart, confirming the drug's selective binding to these receptors in vivo. nih.gov This provides strong evidence for the high β1-selectivity of bisoprolol at the tissue level.

In Vitro Studies on Endothelial Function: While not directly on cardiac or renal tissue, in vitro studies on primary placental tissue and endothelial cells from models of preeclampsia have shown that bisoprolol can modestly improve the angiogenic balance and significantly improve markers of vasoactivity and endothelial dysfunction. nih.gov Given that endothelial dysfunction is a common pathway in various cardiovascular diseases, these findings suggest a potential beneficial mechanism of bisoprolol beyond simple receptor blockade.

Receptor Desensitization and Regulation Studies

The long-term administration of adrenergic receptor ligands can lead to adaptive changes in receptor density and sensitivity, a phenomenon known as receptor regulation.

Studies have shown that some β-blockers possess "inverse agonist" activity. Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist can reduce the receptor's basal or constitutive activity. Bisoprolol has been shown to exhibit inverse agonist properties. ahajournals.orgtandfonline.com This inverse agonism is thought to reduce the rate of receptor desensitization and may lead to an increase in the density of β1-adrenoceptors on the cell surface over time. tandfonline.com

In a study investigating autoimmunity against the second extracellular loop of the β1-adrenergic receptor, which can cause receptor desensitization and myocardial hypertrophy, bisoprolol treatment was found to prevent these changes. ahajournals.org The protective effect was attributed to its inverse agonism, which appeared to counteract the toxic effects of partial agonist autoantibodies. The study also noted that chronic inhibition of β1-AR activation by bisoprolol could lead to a downregulation of G protein-coupled receptor kinase (GRK) activity, a key player in receptor desensitization. ahajournals.org

Furthermore, genetic polymorphisms in the β1-adrenoceptor, such as the Ser49Gly variation, can influence receptor regulation. The Gly-49 variant has been shown to exhibit features of a constitutively active receptor but also undergoes more profound agonist-promoted desensitization and down-regulation compared to the Ser-49 variant. nih.gov While the direct impact of bisoprolol on these specific polymorphic variants is complex, the underlying principle is that chronic blockade can influence the long-term expression and function of these critical cardiac receptors.

Structure Activity Relationship Sar Studies of Bisoprolol Fumarate

Elucidation of Essential Pharmacophores for β1-Adrenoceptor Antagonism

The pharmacological activity of bisoprolol (B1195378) is intrinsically linked to its specific chemical architecture. As a member of the aryloxypropanolamine class of beta-blockers, its structure contains several key components that are essential for its interaction with the β1-adrenoceptor. nih.gov

The core structure of bisoprolol is a phenoxy-2-propanol derivative. wikipedia.org A critical element of this structure is the presence of an asymmetric carbon atom, resulting in two enantiomers: (S)- and (R)-bisoprolol. Research has unequivocally demonstrated that the beta-blocking activity resides almost exclusively in the (S)-enantiomer. nih.gov This stereoselectivity highlights the precise three-dimensional arrangement required for effective binding to the receptor.

Furthermore, the nature and position of substituents on the aromatic ring are paramount for β1-selectivity. A common structural feature among β1-selective antagonists, including bisoprolol, is a para-substitution on the aromatic ring, often in the absence of a meta-substituent. nih.gov In bisoprolol, this para-substituent is a {4-[(2-isopropoxyethoxy)methyl]phenoxy} group. This specific side chain is crucial for its high affinity and selectivity. wikipedia.orgroyalsocietypublishing.org

The aminopropanol (B1366323) side chain, containing a secondary amine with an isopropyl group, is another vital pharmacophoric element. This group is a common feature among many beta-blockers and is known to be critical for binding to the adrenergic receptors.

Impact of Chemical Substitutions on Receptor Selectivity and Binding Affinity

The high β1-selectivity of bisoprolol is not an absolute characteristic and can be modulated by chemical modifications to its structure. Studies have shown that even minor alterations can significantly impact receptor binding affinity and selectivity. hres.ca

One area of investigation has been the modification of the nitrogen atom in the aminopropanol side chain. A study involving the synthesis of N-acetyl and N-formyl derivatives of bisoprolol provided insights into the role of this functional group. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.gov The binding energies of these derivatives to the human β1-adrenergic receptor (PDB ID: 4BVN) were determined through in silico molecular docking studies. The results, as summarized in the table below, indicated that these N-acyl substitutions altered the binding affinity. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.gov

| Compound | Binding Energy (kcal/mol) to β1-Adrenergic Receptor (4BVN) |

|---|---|

| Bisoprolol | -6.74 |

| N-acetyl bisoprolol | -7.03 |

| N-formyl bisoprolol | -7.63 |

Data sourced from in silico molecular docking studies. researchgate.netroyalsocietypublishing.orgnih.gov

These findings suggest that modifications at the nitrogen atom can influence the interaction with the receptor, with the N-formyl derivative showing a more favorable binding energy in this computational model.

Beyond static binding affinity, the kinetic aspects of ligand-receptor interaction, such as association (kon) and dissociation (koff) rates, play a crucial role in determining selectivity. Studies have revealed that bisoprolol's high β1-selectivity is partly attributable to its kinetic properties. nih.govbiorxiv.org Compared to some other beta-blockers, bisoprolol exhibits a slower dissociation rate from the β1-adrenoceptor, leading to a longer residence time at the receptor and contributing to its sustained antagonist effect. biorxiv.org This kinetic selectivity is a key factor that differentiates it from other beta-blockers. For instance, the dissociation of bisoprolol from the β1-adrenoceptor is significantly slower than from the β2-adrenoceptor. biorxiv.org

Design and Synthesis of Novel Bisoprolol Analogs for Mechanistic Probing

To further understand the molecular interactions governing β1-adrenoceptor antagonism and to develop new agents with potentially improved properties, researchers have designed and synthesized novel analogs of bisoprolol and related compounds. These analogs serve as molecular probes to explore the structure-activity landscape.

One approach has been to re-evaluate and modify existing selective β1-adrenoceptor antagonists. For example, studies on the antagonist LK 204-545, which shares structural similarities with bisoprolol, have provided valuable SAR insights. nih.gov Researchers designed and synthesized a series of analogs by modifying the p-alkoxyalkoxy side chain and the phenylurea moiety. nih.gov This systematic modification allowed for the investigation of how changes in these regions affect binding affinity and β1/β2-selectivity. The research suggested that an extended alkoxyalkoxy side chain, along with specific substitutions on the phenylurea ring, could enhance both ligand affinity and β1-selectivity. nih.gov

The synthesis of enantiomerically pure bisoprolol, specifically the active (S)-enantiomer, has also been a focus of research. mdpi.com Chemoenzymatic methods have been developed to produce (S)-bisoprolol with high enantiomeric excess. mdpi.com These synthetic advancements are crucial not only for producing the therapeutically active form of the drug but also for providing pure enantiomers for more precise mechanistic studies, eliminating any confounding effects from the less active (R)-enantiomer.

The creation of these novel analogs and the development of stereoselective synthetic routes are essential for a deeper mechanistic understanding of how bisoprolol and related compounds interact with the β1-adrenoceptor. This knowledge is fundamental for the future design of even more selective and effective cardiovascular drugs.

Pharmacokinetic Mechanisms of Bisoprolol Fumarate

Absorption and Transport Across Biological Barriers (Non-Clinical Focus)

Bisoprolol (B1195378) is classified as a Biopharmaceutical Classification System (BCS) class I compound, indicating it is a highly soluble and highly permeable substance. nih.gov Following oral administration, it is almost completely absorbed from the gastrointestinal tract, with a high bioavailability of approximately 90% due to a low first-pass effect of less than 10%. nih.govnih.gov

Bisoprolol's high permeability is a key factor in its efficient absorption. nih.gov A human effective jejunal permeability has been calculated at 3.28 × 10−4 cm/s, derived from experimental Caco-2 cell values. nih.gov

The role of efflux transporters, such as P-glycoprotein (P-gp), in limiting the absorption of drugs is a critical area of pharmacokinetic study. Research indicates that bisoprolol is not known to be an inhibitor of P-gp. researchgate.net While bisoprolol interacts with some transporters, such as the renal uptake transporter Organic Cation Transporter 2 (OCT2) where it acts as an inhibitor, its interaction with intestinal efflux transporters as a substrate is not a prominent feature of its pharmacokinetic profile. nih.gov This lack of significant efflux transporter-mediated removal from enterocytes contributes to its high bioavailability.

Distribution Dynamics within Biological Systems

Once absorbed into the systemic circulation, bisoprolol distributes extensively throughout the body. This is influenced by its physicochemical properties and its interaction with plasma proteins and tissues.

Bisoprolol exhibits low to moderate binding to human plasma proteins. researchgate.net Studies consistently report a plasma protein binding of approximately 30%. nih.govnih.govfrontiersin.orgresearchgate.netsci-hub.se This relatively low level of binding means a substantial fraction of the drug in circulation is unbound and pharmacologically active, able to diffuse into tissues to exert its effects. In vitro studies have found no evidence of stereoselective protein binding for bisoprolol's enantiomers. nih.govsemanticscholar.org

The compound is described as being moderately lipophilic. researchgate.netfrontiersin.org This property, combined with its low plasma protein binding, facilitates its movement from the bloodstream into various tissues. The extent of this distribution is quantified by the volume of distribution (Vd), which is approximately 3.5 L/kg. nih.govnih.govfrontiersin.org A Vd of this magnitude, which is significantly larger than the volume of total body water, indicates extensive distribution into extravascular tissues. frontiersin.org Despite its wide distribution, bisoprolol has low lipophilicity, and its penetration through the blood-brain barrier is minimal. nih.gov

Table 1: Key Pharmacokinetic Parameters of Bisoprolol Fumarate (B1241708)

| Parameter | Value | Source(s) |

|---|---|---|

| BCS Class | Class I | nih.gov |

| Bioavailability | ~90% | nih.govresearchgate.net |

| Plasma Protein Binding | ~30% | researchgate.netnih.govfrontiersin.orgsci-hub.se |

| Volume of Distribution (Vd) | ~3.5 L/kg | nih.govnih.govfrontiersin.org |

Metabolic Biotransformation Pathways and Enzyme Kinetics

Bisoprolol is eliminated from the body through a balanced clearance mechanism, with approximately 50% of a dose excreted unchanged by the kidneys and the remaining 50% cleared via hepatic metabolism to inactive metabolites. frontiersin.orgsci-hub.senih.govg-standaard.nlnih.gov

The hepatic metabolism of bisoprolol is primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net In vitro metabolic studies using recombinant human CYP isoforms have identified two key enzymes responsible for the oxidation of both bisoprolol enantiomers: CYP3A4 and CYP2D6. nih.govsemanticscholar.orgresearchgate.net

CYP3A4 is the major enzyme involved in bisoprolol's metabolism, accounting for the vast majority of its biotransformation, with some studies suggesting it is responsible for about 95% of the oxidative metabolism. nih.govsci-hub.se The metabolism of bisoprolol by CYP3A4 is not stereoselective, meaning it metabolizes the (R)- and (S)-enantiomers at similar rates. sci-hub.senih.govsemanticscholar.orgresearchgate.net

Table 2: Cytochrome P450 Isoenzymes in Bisoprolol Metabolism

| Isoenzyme | Role | Stereoselectivity | Source(s) |

|---|---|---|---|

| CYP3A4 | Major pathway for oxidative metabolism | Not stereoselective | nih.govsci-hub.senih.govsemanticscholar.org |

| CYP2D6 | Minor pathway for oxidative metabolism | Stereoselective (R > S) | nih.govsemanticscholar.orgnih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Bisoprolol fumarate |

| Cytochrome P450 |

| CYP2D6 |

| CYP3A4 |

| P-glycoprotein |

Identification and Characterization of Inactive Metabolites

The biotransformation of this compound primarily occurs in the liver, leading to the formation of metabolites that are pharmacologically inactive. fda.govhres.camedex.com.bdnih.gov These metabolites are the result of oxidative metabolic pathways, with no subsequent conjugation. medex.com.bddrugbank.com Research indicates that the known metabolites are either labile or possess no significant pharmacological activity. fda.govhres.ca Being polar in nature, these metabolites are subsequently eliminated by the kidneys. medex.com.bddrugbank.com

The metabolism of bisoprolol is predominantly carried out by the cytochrome P450 enzyme system. Specifically, in vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for approximately 95% of its metabolism, with CYP2D6 playing a minor role. medex.com.bdresearchgate.netfrontiersin.org The metabolism of bisoprolol by CYP3A4 is not stereoselective, whereas CYP2D6 metabolizes the enantiomers stereoselectively (R > S). semanticscholar.org This process converts about half of an administered dose into these inactive forms. researchgate.net While detailed characterization of all metabolites is not extensively documented in readily available literature, specific research has been conducted on certain metabolites, such as the O-desisopropyl metabolite of bisoprolol, which has been synthesized and characterized for analytical purposes. dshs-koeln.de

| Metabolite Characteristic | Description | Primary Metabolizing Enzymes |

|---|---|---|

| Pharmacological Activity | Inactive fda.govhres.camedex.com.bd | CYP3A4 (~95%) medex.com.bdresearchgate.netfrontiersin.org CYP2D6 (~5%) medex.com.bdresearchgate.netfrontiersin.org |

| Nature | Polar, formed via oxidative pathways medex.com.bddrugbank.com | |

| Elimination | Renal excretion medex.com.bddrugbank.com |

Elimination Mechanisms and Routes

This compound is characterized by a "balanced clearance" profile, meaning it is eliminated from the body by two primary and equal routes. fda.govdroracle.ainih.gov Approximately 50% of an administered dose is metabolized by the liver into inactive metabolites, while the remaining 50% is excreted in its unmetabolized form by the kidneys. medicines.org.ukcbg-meb.nlwikipedia.org This dual elimination pathway is a distinguishing feature among beta-blockers. nih.govoup.com The total clearance of the compound is approximately 15 L/h. cbg-meb.nl

The elimination of bisoprolol is equally divided between renal and hepatic functions. drugbank.com

Renal Clearance : The kidneys are responsible for excreting about 50% of a bisoprolol dose as the unchanged, unmetabolized drug. hres.canih.govmedicines.org.uk In addition to the parent drug, the inactive metabolites produced by the liver are also cleared from the body via renal excretion. medex.com.bdmedicines.org.uk Studies indicate that tubular secretion plays a significant role in the renal elimination of bisoprolol. nih.gov Consequently, renal function has a considerable impact on the drug's pharmacokinetics. In individuals with a creatinine (B1669602) clearance below 40 mL/min, the plasma half-life of bisoprolol is observed to increase by approximately threefold compared to those with normal renal function. fda.govhres.ca

Hepatic Clearance : The liver clears the other 50% of the administered dose through metabolism. medicines.org.ukcbg-meb.nl This biotransformation results in metabolites devoid of pharmacological activity. nih.gov The rate of elimination can be significantly affected by liver health. In patients diagnosed with cirrhosis of the liver, the elimination of bisoprolol is more variable and markedly slower than in healthy individuals, with the plasma half-life extending to a range of 8.3 to 21.7 hours. fda.govhres.ca

| Parameter | Healthy Subjects | Renal Impairment (CrCl < 40 mL/min) | Hepatic Impairment (Cirrhosis) |

|---|---|---|---|

| Elimination Half-Life | 9-12 hours fda.govhres.ca | Increased ~3-fold fda.govhres.ca | 8.3 to 21.7 hours fda.govhres.ca |

| Primary Clearance Route | Balanced (50% Renal, 50% Hepatic) medicines.org.ukcbg-meb.nl | Hepatic clearance becomes more dominant | Renal clearance becomes more dominant |

The role of biliary excretion in the elimination of this compound is minimal. Research findings consistently show that less than 2% of an administered dose is recovered in the feces. fda.govhres.canih.govdrugbank.com This indicates that the hepatobiliary system is not a significant route for the excretion of either the parent compound or its metabolites.

Pharmacogenomic and Genetic Determinants in Bisoprolol Fumarate Research

Genetic Polymorphisms Affecting β1-Adrenergic Receptor Function

The primary target for bisoprolol (B1195378) is the β1-adrenergic receptor (ADRB1), which is encoded by the ADRB1 gene. nih.gov Polymorphisms, or genetic variants, within this gene can alter the structure and function of the receptor, thereby influencing an individual's response to β-blocker therapy. nih.govmdpi.com

Two of the most frequently studied single nucleotide polymorphisms (SNPs) in the ADRB1 gene are Ser49Gly (rs1801252) and Arg389Gly (rs1801253). nih.govmdpi.com

The Arg389Gly polymorphism has been a significant focus of research, with many studies suggesting it influences the response to bisoprolol. researchgate.net A study on patients with acute coronary syndrome (ACS) found that individuals with the Arg389Arg genotype exhibited a significantly greater reduction in both systolic and diastolic blood pressure compared to carriers of the Gly389 allele. nih.govnih.govtandfonline.com This suggests that the Arg389Gly polymorphism could be a promising predictor of bisoprolol's blood pressure-lowering effect in ACS patients. nih.govtandfonline.com However, findings have not been uniformly consistent across all studies. For instance, a study in Korean patients with congestive heart failure (CHF) reported that the Gly389 carriers (Gly389X) showed a greater response to bisoprolol than those with the Arg389Arg genotype. nih.govnih.gov Another study involving Chinese patients with hypertension found no significant associations between the Arg389Gly polymorphism and the clinical response to bisoprolol. frontiersin.org A meta-analysis also reported inconclusive results regarding its influence on blood pressure. researchgate.net

The Ser49Gly polymorphism has been investigated, but its impact on bisoprolol response appears to be less pronounced. nih.gov The aforementioned study on ACS patients found no statistically significant differences in blood pressure or heart rate outcomes based on the Ser49Gly genotype. nih.govnih.gov Some research indicates that the Gly49 allele might have a cardioprotective effect due to a reduction in β1-adrenergic receptor density, leading to a slower heart rate. mdpi.com

Table 1: Research Findings on ADRB1 Gene Variants and Bisoprolol Response

| Polymorphism | Gene | Variant Details | Study Population | Key Findings | Reference |

|---|---|---|---|---|---|

| Arg389Gly | ADRB1 | rs1801253 | Acute Coronary Syndrome | Arg389Arg carriers showed greater reductions in systolic and diastolic blood pressure compared to Gly389 carriers. | nih.govnih.gov |

| Arg389Gly | ADRB1 | rs1801253 | Congestive Heart Failure | Gly389X (Gly/Arg + Gly/Gly) carriers showed a greater response than Arg389Arg carriers. | nih.govnih.gov |

| Arg389Gly | ADRB1 | rs1801253 | Hypertension (Chinese) | No significant association with blood pressure or heart rate response. | frontiersin.org |

| Ser49Gly | ADRB1 | rs1801252 | Acute Coronary Syndrome | No statistically significant difference in outcomes based on genotype. | nih.govnih.gov |

The functional consequences of ADRB1 polymorphisms are rooted in their effects on the receptor's structure and signaling cascade. In vitro experiments have demonstrated that these genetic variants alter the functionality of the β1-adrenergic receptor. nih.gov

The Arg389 variant of the receptor is associated with enhanced coupling to the Gs protein and subsequently higher basal and agonist-stimulated adenylyl cyclase activity—two to three times higher than the Gly389 variant. nih.gov This increased signaling activity means that individuals with the Arg389 allele have a more active β1-adrenergic pathway, which could explain why they might exhibit a more pronounced response to a β-blocker like bisoprolol. nih.gov

Genetic Variations in Drug-Metabolizing Enzymes Relevant to Bisoprolol Fumarate (B1241708)

Bisoprolol is eliminated from the body through both renal excretion of the unchanged drug (about 50%) and hepatic metabolism (about 50%) into inactive metabolites. nih.govfrontiersin.org The liver enzymes primarily responsible for its metabolism belong to the cytochrome P450 (CYP) family. nih.govfrontiersin.org

Research indicates that bisoprolol is metabolized by CYP3A4 and, to a smaller degree, by CYP2D6. nih.govfrontiersin.org Genetic polymorphisms in the genes encoding these enzymes, particularly CYP2D6 and CYP3A5 (a key part of the CYP3A subfamily), can alter enzyme activity and thus affect the plasma concentrations and clearance of drugs they metabolize.

Studies investigating the impact of these polymorphisms on bisoprolol have yielded mixed results. One study in hypertensive Chinese patients found that common polymorphisms in CYP2D6 and the CYP3A53 polymorphism did not have a significant effect on peak or trough bisoprolol concentrations. nih.govnih.gov This study concluded that genotyping for these variants offered no benefit in predicting the hemodynamic response to bisoprolol in this patient population. nih.govnih.govresearchgate.net

In contrast, another study involving patients with acute coronary syndrome reported an association between CYP3A53, CYP2D64, and CYP2D62A variants and the peak plasma concentration of bisoprolol. researchgate.netpharmgkb.org Specifically, carriers of the CYP3A53 CC genotype had significantly higher dose-corrected bisoprolol concentrations compared to CT and TT carriers. pharmgkb.org Similarly, carriers of the T-allele for CYP2D64 and the G-allele for CYP2D62A also showed variations in bisoprolol concentration. pharmgkb.org These findings suggest that these genetic variants might serve as a guide for optimizing bisoprolol therapy in ACS patients. researchgate.net

Table 2: Research Findings on CYP Gene Variants and Bisoprolol Metabolism

| Polymorphism | Gene | Study Population | Key Findings | Reference |

|---|---|---|---|---|

| CYP2D6 (common variants) | CYP2D6 | Hypertension (Chinese) | No significant effect on bisoprolol plasma concentrations or hemodynamic response. | nih.govnih.gov |

| CYP3A53 | CYP3A5 | Hypertension (Chinese) | No significant effect on bisoprolol plasma concentrations or hemodynamic response. | nih.govnih.gov |

| CYP2D62A, CYP2D64 | CYP2D6 | Acute Coronary Syndrome | Associated with differences in peak bisoprolol plasma concentration. | researchgate.netpharmgkb.org |

| CYP3A53 | CYP3A5 | Acute Coronary Syndrome | Associated with significant differences in peak bisoprolol plasma concentration. | researchgate.netpharmgkb.org |

In Silico Modeling and Predictive Approaches in Pharmacogenomics of Bisoprolol Fumarate

In silico methods, which involve computer-based modeling and simulation, are increasingly being used to explore and predict the effects of genetic variations on drug response. nih.gov These computational approaches can integrate data on drug physicochemical properties, physiological parameters, and genetic information to simulate pharmacokinetic and pharmacodynamic outcomes. researchgate.net

In the context of bisoprolol, in silico studies have been employed to evaluate its interaction with various receptors associated with hypertension, such as the β1-adrenergic receptor. nih.gov Molecular docking and molecular dynamics simulations have been used to assess the binding affinity and interaction between bisoprolol derivatives and target receptors. nih.gov

Furthermore, whole-body physiologically based pharmacokinetic (WB-PBPK) modeling has been used to simulate the pharmacokinetics of bisoprolol. researchgate.net Such models can incorporate data on inter-individual differences, including genetic factors (pharmacogenomics), to predict drug concentrations and response in virtual patient populations. researchgate.net By generating virtual subjects with specific genetic profiles, these simulations can help explain observed variability and predict how factors like genetic polymorphisms in metabolizing enzymes might influence drug exposure. researchgate.net These predictive models are valuable tools for understanding the mechanisms behind variable drug responses and for advancing the development of personalized medicine. clinandmedimages.org

Analytical Methodologies for Research and Impurity Profiling of Bisoprolol Fumarate

Development and Validation of Chromatographic Techniques

Chromatographic methods are the cornerstone of bisoprolol (B1195378) fumarate (B1241708) analysis, offering high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of bisoprolol fumarate. ijprajournal.comijcrt.org Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase. ijcrt.orgeijppr.com

A typical RP-HPLC method for this compound involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. ijrpns.combch.roamazonaws.com Detection is commonly performed using a UV detector at wavelengths around 225 nm or 226 nm. ijrpns.combch.ropharmascholars.com The simplicity and robustness of these methods make them suitable for routine quality control of bulk drugs and tablet dosage forms. eijppr.compharmascholars.com

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). jchr.orgresearchgate.net Linearity is often established over a concentration range relevant for pharmaceutical analysis, for instance, from 2 to 20 µg/mL or 25 to 100 µg/ml. ijprajournal.comijrpns.com Accuracy is confirmed through recovery studies, with results typically falling within 97% to 103%. ijrpns.com

Interactive Table: Examples of HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Prontosil, chromo bond, C18 (250 x 4.6 mm, 5µ) ijrpns.com | Sunsil C18 (150mm X 4.6mm, 5µ) eijppr.com | Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) bch.ro | Shimadzu make RP 18 (250 mm × 4.6 mm i.d., 5.0 μm) ijprajournal.com |

| Mobile Phase | Buffer (pH 5.6) and Acetonitrile (750:250) ijrpns.com | Acetonitrile: Water (60:40) v/v eijppr.com | Water: Methanol: Acetonitrile (50:30:20 v/v/v) bch.ro | Acetonitrile: Water (pH 3.0) (70:30 v/v) ijprajournal.com |

| Flow Rate | 1 ml/min ijrpns.com | 0.8 ml/min eijppr.com | 1 mL/min bch.ro | 0.80 ml/min ijprajournal.com |

| Detection Wavelength | 226 nm ijrpns.com | 223 nm eijppr.com | 225 nm bch.ro | 224 nm ijprajournal.com |

| Retention Time | 9.15 min ijrpns.com | 1.990 min eijppr.com | Not Specified | ~5.0 min ijprajournal.com |

| Linearity Range | 25-100 µg/ml ijrpns.com | 4-14 µg/ml eijppr.com | 0.8-80 µg/mL & 80-1000 µg/mL bch.ro | 2-20 µg/ml ijprajournal.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC with UV detection, making it invaluable for bioanalytical applications and impurity profiling. core.ac.uknih.govscispace.com This technique is particularly useful for determining low concentrations of bisoprolol in human plasma. scispace.comresearchgate.net

In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, and the mass spectrometer detects specific mass-to-charge ratios (m/z) of the parent ion and its fragments. nih.gov For bisoprolol, the protonated molecular ion [M+H]⁺ at m/z 326.2 or 326.3 is often monitored. nih.gov The use of an internal standard, such as metoprolol (B1676517) or d5-bisoprolol, is common to ensure high accuracy and precision. nih.govnih.gov The high sensitivity of LC-MS/MS allows for the quantification of bisoprolol at levels as low as 1 ng/mL in plasma. scispace.com

Beyond quantification, LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities and degradation products. researchgate.net By analyzing the fragmentation patterns of these compounds, their chemical structures can be proposed or confirmed. researchgate.net

While less common than RP-HPLC, other chromatographic techniques have been applied to the analysis of this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suited for the separation of polar compounds. mdpi.comsemanticscholar.org HILIC methods have been developed for the analysis of bisoprolol and its impurities, offering an alternative separation mechanism to RP-HPLC. semanticscholar.orgresearchgate.net A HILIC method might use a stationary phase with polar characteristics and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. mdpi.comchitkara.edu.in

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and faster alternative for the simultaneous determination of this compound in combination with other drugs. semanticscholar.orgresearchgate.net HPTLC methods involve spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase. chitkara.edu.in Quantification is then performed by densitometric scanning.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. tsijournals.comscispace.com These methods are often based on the formation of a colored complex that can be measured in the visible region of the electromagnetic spectrum.

One such method involves the reaction of this compound with 2,6-dichloroquinone-4-chloroimide (B1671506) (Gibb's reagent) to form a pink-colored chromogen with a maximum absorbance (λ-max) at 532 nm. tsijournals.com Another approach is based on the formation of a blue-colored complex between this compound and cobalt thiocyanate (B1210189), which is extractable into nitrobenzene (B124822) and has an absorption maximum at 626 nm. tsijournals.com Other reagents used include methyl orange, forming an ion-pair complex with a maximum absorbance at 427 nm, and tropaeolin 00, which forms a yellow-colored complex with an absorbance maximum at 412 nm. farmaciajournal.comrevmedchir.ro

The linearity of these spectrophotometric methods is typically established over a specific concentration range, for example, 100-500 µg/mL for the Gibb's reagent method and 5-30 µg/ml for the tropaeolin 00 method. tsijournals.comrevmedchir.ro

Interactive Table: Spectrophotometric Methods for this compound Analysis

| Reagent | Color of Complex | λ-max (nm) | Linearity Range (µg/mL) |

| 2,6-dichloroquinone-4-chloroimide (Gibb's reagent) tsijournals.com | Pink | 532 | 100-500 |

| Cobalt thiocyanate tsijournals.com | Blue | 626 | 50-300 |

| Methyl orange farmaciajournal.com | Not Specified | 427 | 0.8-9 |

| Tropaeolin 00 revmedchir.ro | Yellow | 412 | 5-30 |

Stability-Indicating Analytical Method Development and Validation

Stability-indicating methods are crucial to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products. pharmascholars.com The International Conference on Harmonisation (ICH) guidelines mandate stress testing to elucidate the inherent stability of the drug substance. pharmascholars.com

For this compound, stability-indicating HPLC methods are developed by subjecting the drug to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. pharmascholars.comnih.gov The method is then validated to demonstrate that it can separate the intact drug from any degradation products formed. japsonline.com For example, one study showed significant degradation of this compound under oxidizing (23.25%), acidic (15.62%), and alkaline (12.74%) conditions. pharmascholars.com The ability of the analytical method to resolve the bisoprolol peak from these degradation product peaks confirms its specificity and stability-indicating nature. pharmascholars.com These methods are vital for determining the shelf-life and storage conditions of the drug product.

Impurity Profiling and Structural Characterization using Advanced Analytical Techniques

Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. ijper.org Advanced analytical techniques are employed to detect, identify, and quantify impurities in this compound.

A combination of targeted and untargeted approaches using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has been effectively used for creating a comprehensive impurity profile of this compound. researchgate.netresearchgate.net The targeted approach focuses on searching for potential impurities predicted from the synthesis route and those listed in pharmacopoeias. researchgate.net The untargeted approach aims to detect unexpected impurities through general unknown screening. researchgate.netresearchgate.net

LC-HRMS provides accurate mass measurements, which, combined with MS/MS fragmentation data, allows for the elucidation of the chemical structures of the impurities. researchgate.net In one study, this combined approach led to the identification of 18 impurities through targeted analysis and 17 through untargeted screening. researchgate.net Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also used to confirm the structures of synthesized impurity standards. ijper.org The development of robust impurity profiling methods is essential for maintaining the quality and safety of this compound throughout its lifecycle. researchgate.net

Elucidation of Fragmentation Pathways and Mass Spectral Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the identification and structural elucidation of this compound and its related substances. scispace.com Electrospray ionization (ESI) is a commonly reported technique for the mass spectral analysis of this compound. nih.gov

Under positive ion ESI conditions, bisoprolol typically forms a protonated molecular ion [M+H]⁺ at an m/z of 326.3. researchgate.net Tandem mass spectrometry (MS/MS) experiments are then conducted to fragment this molecular ion, providing characteristic product ions that are crucial for structural confirmation and impurity identification. researchgate.net

A common fragmentation pathway for bisoprolol involves the cleavage of the molecule, leading to the formation of specific fragment ions. One of the most abundant and frequently monitored fragment ions appears at m/z 116.3. researchgate.netinnovareacademics.in This ion is a key indicator in quantitative and qualitative analyses. Another significant fragment ion is observed at m/z 222.2. researchgate.net

Forced degradation studies, which subject the drug substance to stress conditions like acid and alkaline hydrolysis, oxidation, and heat, are instrumental in identifying potential degradation products. ijper.orgukim.mk The mass spectra of these degradation products are then analyzed to propose their structures. For instance, acid hydrolysis of bisoprolol can lead to the formation of impurity A, which exhibits a protonated molecular ion at m/z 240 and characteristic fragment ions at m/z 222, 198, 163, 133, 116, 98, and 74. ukim.mk Similarly, other impurities such as L, D, Q, G, and K have been identified under various stress conditions, each with a unique fragmentation pattern that allows for its structural characterization. ukim.mk

The plausibility of the proposed structures for these impurities is often confirmed by comparing the experimentally observed fragmentation patterns with those generated through in silico fragmentation tools. researchgate.net This combined approach of targeted and untargeted analysis using high-resolution mass spectrometry (HRMS) is vital for creating a comprehensive impurity profile of this compound. researchgate.net

Table 1: Key Mass Spectral Data for Bisoprolol and Selected Impurities

| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Bisoprolol | 326.3 | 222.2, 116.3 |

| Impurity A | 240 | 222, 198, 163, 133, 116, 98, 74 |

| Impurity G | 356 | 222, 116 |

| Impurity L | Not specified | Not specified |

| Impurity D | Not specified | Not specified |

| Impurity Q | 298 | 280, 222, 116 |

| Impurity K | Not specified | Not specified |

Data sourced from multiple studies. researchgate.netukim.mk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR spectra of bisoprolol exhibit characteristic signals corresponding to its different proton groups. ntnu.no For instance, the aromatic protons typically appear in the range of δ 6.80-7.21 ppm. The protons of the isopropyl groups give rise to signals around δ 1.02-1.10 ppm (for the methyl groups) and a multiplet for the methine proton. The various methylene (B1212753) and methine protons in the ether and propanolamine (B44665) side chains produce a complex pattern of signals at specific chemical shifts. ntnu.no

¹³C NMR spectroscopy further corroborates the structure by providing data on the carbon skeleton. ntnu.no The spectrum of bisoprolol shows distinct resonances for the aromatic carbons, the carbons of the isopropyl groups, and the carbons in the side chain. For example, the aromatic carbons appear in the region of δ 114-159 ppm, while the carbons of the isopropyl methyl groups are found at lower chemical shifts. ntnu.noresearchgate.net

NMR is also crucial in characterizing impurities and derivatives of bisoprolol. royalsocietypublishing.orgijper.org For example, the synthesis of N-acetyl bisoprolol and N-formyl bisoprolol can be confirmed by the appearance of new signals in the NMR spectra corresponding to the acetyl and formyl groups, respectively. royalsocietypublishing.org In silico NMR prediction tools can also be used to aid in the structural elucidation of novel compounds and to compare with experimental data. banglajol.infobanglajol.info

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bisoprolol

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| 7.21–7.18 (m) | Aromatic CH | 158.28 | Aromatic C-O |

| 6.83–6.80 (m) | Aromatic CH | 130.93 | Aromatic C |

| 4.44 (s) | O-CH₂-Ar | 129.35 | Aromatic CH |

| 3.96–3.87 (m) | CH-OH, O-CH₂ | 114.43 | Aromatic CH |

| 3.58–3.49 (m) | O-CH₂, CH(isopropyl ether) | 72.85 | O-CH₂ |

| 2.82 (dd) | N-CH₂ | 71.91 | CH(isopropyl ether) |

| 2.76 (p) | N-CH(isopropyl amine) | 70.56 | CH-OH |

| 2.66 (dd) | N-CH₂ | 69.47 | O-CH₂ |

| 1.10 (d) | CH(CH₃)₂ (isopropyl amine) | 68.50 | O-CH₂ |

| 1.02 (d) | O-CH(CH₃)₂ (isopropyl ether) | 67.48 | Not specified |

| 49.19 | N-CH₂ | ||

| 48.94 | N-CH(isopropyl amine) | ||

| 23.19 | CH(CH₃)₂ (isopropyl amine) | ||

| 23.05 | CH(CH₃)₂ (isopropyl amine) | ||

| 22.09 | O-CH(CH₃)₂ (isopropyl ether) |

Note: The chemical shifts are based on published data and may vary slightly depending on the solvent and experimental conditions. ntnu.no

Degradation Chemistry and Formulation Stability Research of Bisoprolol Fumarate

Forced Degradation Studies and Stress Testing Investigations

Forced degradation, or stress testing, is a process where a drug substance is exposed to conditions more severe than accelerated stability testing to predict its degradation pathways. indexcopernicus.com These studies are crucial for identifying potential degradants, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods. indexcopernicus.comijper.org

Hydrolytic Degradation Mechanisms (Acidic, Alkaline, Neutral)

Hydrolytic degradation involves the reaction of a substance with water. The stability of bisoprolol (B1195378) fumarate (B1241708) has been investigated under acidic, alkaline, and neutral hydrolytic conditions.

Acidic Hydrolysis : Studies have shown that bisoprolol fumarate is susceptible to degradation under acidic conditions. japsonline.com When subjected to 3N hydrochloric acid (HCl) and refluxed for 48 hours, significant degradation occurs. ijper.org Another study using 1 M HCl at 60°C for one hour also resulted in degradation. ukim.mk The most intensive transformation under acidic stress leads to the formation of Impurity A, along with Impurities L and D. shd-pub.org.rsresearchgate.net The formation of Impurity A under acidic conditions has been confirmed in multiple studies. ijper.orgspringerprofessional.de The rate of degradation is influenced by the type of acid used, with different hydrohalic acids showing varying effects. researchgate.net

Alkaline Hydrolysis : this compound also degrades in alkaline environments. indexcopernicus.com Treatment with 0.1N sodium hydroxide (B78521) (NaOH) and refluxing for one hour, or with 1 M NaOH at 60°C for three hours, has been shown to cause degradation. ijper.orgukim.mk Alkaline hydrolysis results in the formation of several degradation products, including Impurities A, L, Q, G, and K. ukim.mkshd-pub.org.rsresearchgate.net

Neutral Hydrolysis : In neutral conditions, such as refluxing in water for 48 hours, some studies report that this compound remains relatively stable. ijper.orgspringerprofessional.de However, another study indicated some degradation when an aqueous suspension was refluxed at 70°C for 48 hours. impactfactor.org The stability in neutral aqueous solutions can also be temperature-dependent. scispace.com In solid-state testing, bisoprolol has shown greater stability in basic conditions compared to slightly acidic or neutral environments. vscht.cz

Oxidative Degradation Pathways

Oxidative degradation was investigated by exposing this compound to hydrogen peroxide (H2O2). One study used 3%, 15%, and 30% H2O2 for seven days, while another used 30% v/v H2O2 at room temperature for 48 hours. ijper.orgimpactfactor.org The results indicate that bisoprolol is susceptible to oxidative stress, leading to the formation of degradation products. indexcopernicus.comimpactfactor.org The primary degradation products identified under oxidative conditions are Impurities A, L, and K. ukim.mkshd-pub.org.rsresearchgate.net One study reported that the oxidative stress agent had the most significant effect on the degradation of this compound compared to acid and base. springerprofessional.de

Thermal Degradation Kinetics and Products

Thermal stability studies involve exposing the drug substance to elevated temperatures. When this compound was kept in a solid form at 80°C for seven days, it showed instability and formed a degradation product. ijper.org Another study involving dry heat at 60°C for 48 hours showed the drug to be stable, while wet heat conditions led to degradation. japsonline.comresearchgate.net The principal thermal degradation products identified are Impurities A, L, and K. ukim.mkresearchgate.net In some formulations, a phosphomonoester of bisoprolol (Impurity RRT 0.95) was identified as a major thermal degradation impurity, likely arising from an interaction with excipients like dicalcium phosphate (B84403). researchgate.net The kinetics of thermal degradation can be influenced by factors such as humidity. indexcopernicus.com

Photolytic Degradation Mechanisms

Photostability testing exposes the drug substance to light to determine its sensitivity. This compound, in both solid and solution form, was exposed to 1.2 million lux hours of UV light. ijper.org While some studies suggest the drug is stable under photolytic conditions, others report the formation of degradation products. ijper.orgresearchgate.net Specifically, photodegradation has been shown to produce Impurities A, L, G, and K. ukim.mkshd-pub.org.rsresearchgate.net Another study showed instability upon exposure to direct sunlight for 72 hours. indexcopernicus.com

Identification and Structural Elucidation of Degradation Products

The identification of degradation products is a critical step in stability studies. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are powerful tools for separating and elucidating the structures of these products. shd-pub.org.rsimpactfactor.org

Plausible Degradation Pathways and Reaction Intermediates

Based on the identified degradation products, plausible degradation pathways for this compound can be proposed. The formation of various impurities under different stress conditions suggests that the molecule degrades through several mechanisms, including hydrolysis of the ether linkage, oxidation of the secondary alcohol or amine, and reactions involving the side chains.